molecular formula C18H16FNO3 B11545632 benzyl (2Z)-2-(acetylamino)-3-(4-fluorophenyl)acrylate

benzyl (2Z)-2-(acetylamino)-3-(4-fluorophenyl)acrylate

Cat. No.: B11545632
M. Wt: 313.3 g/mol
InChI Key: GEVZLYJNCPXVDQ-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2Z)-2-(acetylamino)-3-(4-fluorophenyl)acrylate is an organic compound that features a benzyl group, an acetylamino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2Z)-2-(acetylamino)-3-(4-fluorophenyl)acrylate typically involves the reaction of benzyl acrylate with 4-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2Z)-2-(acetylamino)-3-(4-fluorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Benzyl (2Z)-2-(acetylamino)-3-(4-fluorophenyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2Z)-2-(acetylamino)-3-(4-fluorophenyl)acrylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2Z)-2-(acetylamino)-3-(4-chlorophenyl)acrylate
  • Benzyl (2Z)-2-(acetylamino)-3-(4-bromophenyl)acrylate
  • Benzyl (2Z)-2-(acetylamino)-3-(4-methylphenyl)acrylate

Uniqueness

Benzyl (2Z)-2-(acetylamino)-3-(4-fluorophenyl)acrylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased electronegativity and potential for unique interactions with biological molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H16FNO3

Molecular Weight

313.3 g/mol

IUPAC Name

benzyl (Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C18H16FNO3/c1-13(21)20-17(11-14-7-9-16(19)10-8-14)18(22)23-12-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,21)/b17-11-

InChI Key

GEVZLYJNCPXVDQ-BOPFTXTBSA-N

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=C(C=C1)F)/C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)OCC2=CC=CC=C2

solubility

>47 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.